molecular formula C6H18ClN3Si B079415 Tris(dimethylamino)chlorosilane CAS No. 13307-05-6

Tris(dimethylamino)chlorosilane

Cat. No. B079415
CAS RN: 13307-05-6
M. Wt: 195.76 g/mol
InChI Key: YLZCZVGQEADVNK-UHFFFAOYSA-N
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Description

Tris(dimethylamino)chlorosilane is a chemical compound with the molecular formula ClSi(N(CH3)2)3 . It is used in various applications, including as a non-aqueous solubility agent in solar energy and water treatment applications .


Molecular Structure Analysis

The molecular structure of Tris(dimethylamino)chlorosilane has been studied using techniques such as NMR spectroscopy and X-ray crystallography . The compound has a molecular weight of 195.77 .


Physical And Chemical Properties Analysis

Tris(dimethylamino)chlorosilane is a colorless liquid . It has a boiling point of 78 °C at 14 Torr, a melting point of -90 °C, and a density of 0.973 g/mL at 25 °C .

Safety and Hazards

Tris(dimethylamino)chlorosilane is a flammable liquid and vapor. It can cause severe skin burns and eye damage . It is harmful if inhaled, absorbed through the skin, or swallowed . In contact with water, it releases flammable gas .

properties

IUPAC Name

N-[chloro-bis(dimethylamino)silyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18ClN3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZCZVGQEADVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](N(C)C)(N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18ClN3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065410
Record name Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl-
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Molecular Weight

195.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(dimethylamino)chlorosilane

CAS RN

13307-05-6
Record name 1-Chloro-N,N,N′,N′,N′′,N′′-hexamethylsilanetriamine
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Record name Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl-
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Record name Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl-
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Record name Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl-
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Record name 1-chloro-N,N,N',N',N'',N''-hexamethylsilanetriamine
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Q & A

Q1: What is known about the structure of Tris(dimethylamino)chlorosilane?

A: Tris(dimethylamino)chlorosilane (ClSi(NMe₂)₃) exhibits a C3 symmetry and features planar nitrogen atoms. This structural information was determined using electron diffraction studies, specifically by analyzing the radical distribution curve of the molecule in its gaseous state. []

Q2: Has Tris(dimethylamino)chlorosilane been used as a precursor in any synthetic reactions?

A: Yes, Tris(dimethylamino)chlorosilane acts as a key starting material in the synthesis of lithium salts containing the [LiNPh{Si(NMe₂)₃}] anion. [] This reaction involves the metathesis of Tris(dimethylamino)chlorosilane with lithium anilide, highlighting its versatility as a reagent.

Q3: Are there any notable structural features observed in compounds derived from Tris(dimethylamino)chlorosilane?

A: Interestingly, when the lithium salt [LiNPh{Si(NMe₂)₃}] is further reacted with n-butyl lithium, it can lead to the formation of compounds containing unique lithium cores. Depending on the solvent used for crystallization, the reaction yields either [Li₂N(C₆H₄){Si(NMe₂)₃}]₄ (crystallized in heptane) or [Li₂(THF)₂N(C₆H₄){Si(NMe₂)₃}]₂ (crystallized in tetrahydrofuran). [] Notably, [Li₂N(C₆H₄){Si(NMe₂)₃}]₄ exhibits a rare Li₈ core adopting the Johnson solid J26 (Gyrobifastigium) geometry. []

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